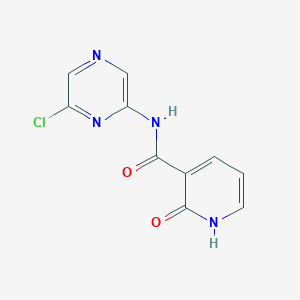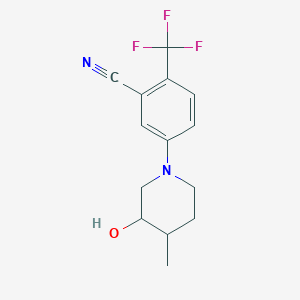
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BME-1 and is a member of the piperazine family. BME-1 is a white crystalline solid that is soluble in organic solvents like DMSO and DMF.
Mécanisme D'action
The exact mechanism of action of BME-1 is not fully understood. However, it has been proposed that BME-1 acts by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. BME-1 has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BME-1 has been shown to exhibit significant antitumor activity in various cancer cell lines. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative disorders like Alzheimer's disease. BME-1 has been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BME-1 is its potential as a lead compound for the development of new drugs. BME-1 has been shown to exhibit significant antitumor activity and has potential as an anti-inflammatory agent and as a treatment for neurodegenerative disorders. However, one of the limitations of BME-1 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of BME-1. One potential direction is the optimization of the synthesis method to improve the yield and purity of BME-1. Another direction is the development of new derivatives of BME-1 with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BME-1 and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of BME-1 involves the reaction of 3-bromo-5-methylbenzoic acid with N-ethylpiperazine in the presence of a coupling agent like EDCI or HATU. The reaction is carried out in an organic solvent like DMF or DMSO at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
BME-1 has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit significant antitumor activity in various cancer cell lines. BME-1 has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative disorders like Alzheimer's disease.
Propriétés
IUPAC Name |
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c1-3-17-15(21)19-6-4-18(5-7-19)14(20)12-8-11(2)9-13(16)10-12/h8-10H,3-7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTHTONJKAGTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6632200.png)

![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)
![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)





![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)

